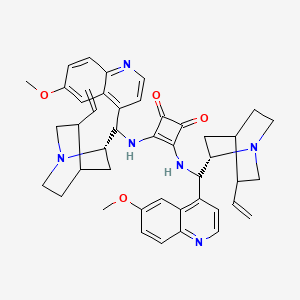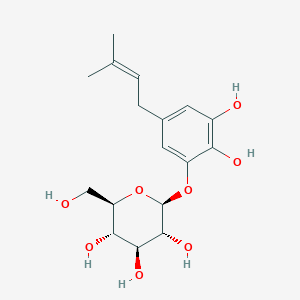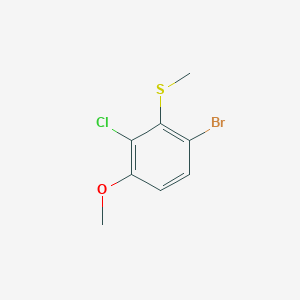
(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrClOS. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane typically involves the introduction of bromine, chlorine, and methoxy groups onto a phenyl ring, followed by the addition of a methylsulfane group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring using halogenating agents such as bromine and chlorine gas.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Thioether Formation: Addition of the methylsulfane group using methylthiol and a base.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Similar structure with a boronic acid group instead of a methylsulfane group.
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine atom instead of chlorine.
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.
Uniqueness
(6-Bromo-2-chloro-3-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, chlorine, methoxy, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrClOS |
|---|---|
Molecular Weight |
267.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClOS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
InChI Key |
QHAQGQIUUXIKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


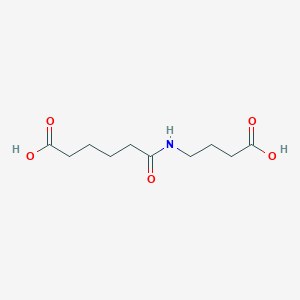

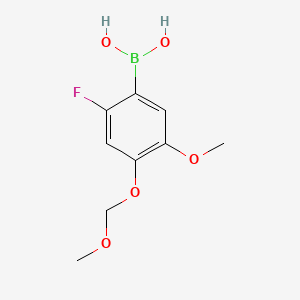
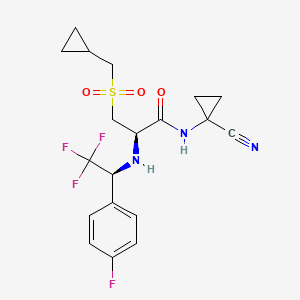
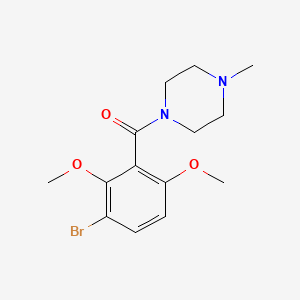
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
